

# Spectroscopic Analysis of Bis(chloromethyl)dimethylsilane: A Technical Overview

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## Compound of Interest

Compound Name: Bis(chloromethyl)dimethylsilane

Cat. No.: B1265723

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This guide provides an in-depth look at the spectroscopic data for **Bis(chloromethyl)dimethylsilane** (CAS No: 2917-46-6), a key organosilicon compound used in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This document is intended for researchers and professionals in the fields of chemistry and drug development.

## Chemical Structure and Properties

- Chemical Name: **Bis(chloromethyl)dimethylsilane**
- Molecular Formula: C<sub>4</sub>H<sub>10</sub>Cl<sub>2</sub>Si[1][2]
- Molecular Weight: 157.11 g/mol [1]
- Appearance: Colorless liquid[1]
- Boiling Point: 159-160 °C
- Density: 1.075 g/mL at 25 °C
- Refractive Index: n<sub>20/D</sub> 1.460

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Bis(chloromethyl)dimethylsilane**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.4	Singlet	6H	Si-(CH <sub>3</sub> ) <sub>2</sub>
~2.8	Singlet	4H	Si-(CH <sub>2</sub> -Cl) <sub>2</sub>

Data acquired in CDCl<sub>3</sub> at 400 MHz.[\[1\]](#)  
[\[3\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~-3.0	Si-(CH <sub>3</sub> ) <sub>2</sub>
~-30.0	Si-(CH <sub>2</sub> -Cl) <sub>2</sub>

Data acquired in CDCl<sub>3</sub>.[\[1\]](#)[\[4\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Medium	C-H stretch (methyl)
~2920	Medium	C-H stretch (methylene)
~1410	Medium	CH <sub>2</sub> scissoring
~1260	Strong	Si-CH <sub>3</sub> symmetric deformation
~840	Strong	Si-C stretch, CH <sub>3</sub> rock
~700	Strong	C-Cl stretch

Data acquired as a liquid film.

[1]

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity	Proposed Fragment
142	Low	[M-CH <sub>3</sub> ] <sup>+</sup>
107	High	[(CH <sub>3</sub> )Si(CH <sub>2</sub> Cl)] <sup>+</sup>
79	Base Peak	[(CH <sub>3</sub> ) <sub>2</sub> SiCl] <sup>+</sup>
81	High	Isotope peak of m/z 79

Data obtained via electron ionization.[5][6]

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Bis(chloromethyl)dimethylsilane**.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 10-20 mg of **Bis(chloromethyl)dimethylsilane** was dissolved in ~0.7 mL of deuterated chloroform

(CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer.
- <sup>1</sup>H NMR Acquisition: The spectrum was acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- <sup>13</sup>C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a 30° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decays (FIDs) were processed with an exponential line broadening of 0.3 Hz for <sup>1</sup>H and 1.0 Hz for <sup>13</sup>C. The spectra were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS at 0.00 ppm.

### 3.2 Infrared (IR) Spectroscopy

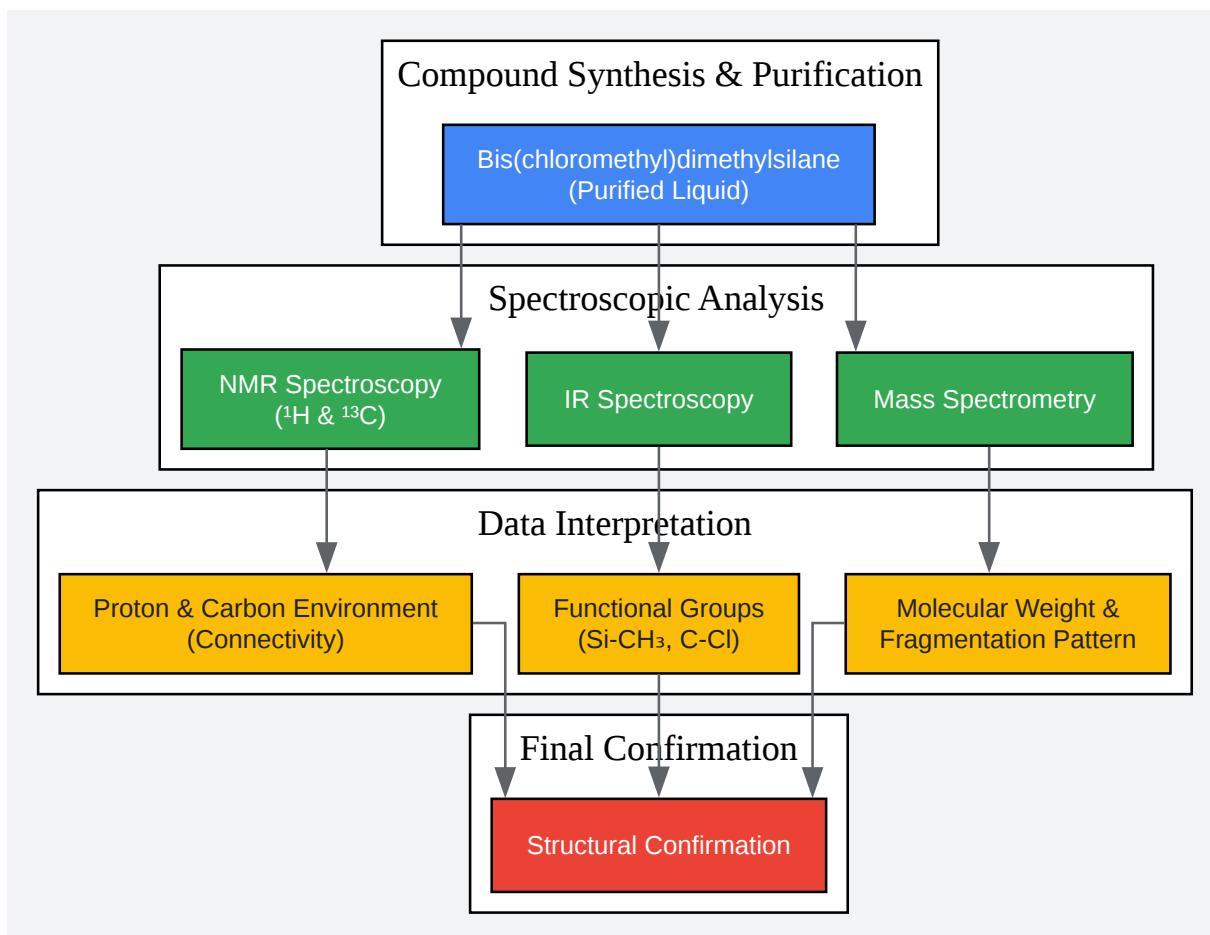
- Sample Preparation: As **Bis(chloromethyl)dimethylsilane** is a liquid at room temperature, the spectrum was obtained using the thin-film method.<sup>[7]</sup> A single drop of the neat liquid was placed on the surface of a polished sodium chloride (NaCl) salt plate.<sup>[7]</sup> A second NaCl plate was carefully placed on top to spread the liquid into a thin, uniform film between the plates.  
<sup>[7][8]</sup>
- Instrumentation: The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: The sample holder with the NaCl plates was placed in the instrument's sample compartment. A background spectrum of the clean, empty salt plates was recorded first. The sample spectrum was then collected over the range of 4000-600 cm<sup>-1</sup>. A total of 32 scans were co-added at a resolution of 4 cm<sup>-1</sup> to improve the signal-to-noise ratio.
- Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum. The data is presented in terms of wavenumber (cm<sup>-1</sup>) versus transmittance.

### 3.3 Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **Bis(chloromethyl)dimethylsilane** in methanol was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any potential impurities.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.
- Ionization: Electron ionization was performed at a standard energy of 70 eV.
- Mass Analysis: The mass spectrum was recorded across a mass-to-charge (m/z) range of 40-200 amu. The instrument was operated in positive ion detection mode.
- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak (if present) and the major fragmentation patterns. The relative intensities of the peaks were normalized with respect to the base peak (the most intense peak in the spectrum).

## Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of **Bis(chloromethyl)dimethylsilane** is depicted below. This process ensures a comprehensive structural elucidation of the compound.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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